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LEB-03-146

Targeted Protein Degradation BTK PROTAC B-cell Lymphoma

Conventional WEE1 inhibitors (e.g., adavosertib) only block kinase activity, failing to address diseases driven by aberrant WEE1 ubiquitination and degradation. LEB-03-146 is a pyrazolo[3,4-d]pyrimidine-based deubiquitinase-targeting chimera (DUBTAC) that covalently engages OTUB1 at allosteric C23 to stabilize WEE1 protein levels. • WEE1 stabilization in HEP3B hepatoma cells comparable to bortezomib, not observed with AZD1775 or EN523 alone. • PEG2 linker enhances solubility (≥50 mg/mL in DMSO) and cellular permeability for ex vivo and in vivo TPS studies. • Serves as a reference standard for DUBTAC platform development and chemoproteomic benchmarking of targeted protein stabilization.

Molecular Formula C46H57N11O8
Molecular Weight 892.0 g/mol
Cat. No. B12410499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEB-03-146
Molecular FormulaC46H57N11O8
Molecular Weight892.0 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCOCCOCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O
InChIInChI=1S/C46H57N11O8/c1-5-19-56-44(61)36-31-48-45(51-43(36)57(56)38-9-7-8-37(50-38)46(3,4)62)49-33-10-12-34(13-11-33)53-22-20-52(21-23-53)26-28-64-30-29-63-27-18-47-39(58)16-14-35-15-17-42(65-35)55-25-24-54(32-41(55)60)40(59)6-2/h5-13,15,17,31,62H,1-2,14,16,18-30,32H2,3-4H3,(H,47,58)(H,48,49,51)
InChIKeyZYUOWVKGQBMNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Baseline Profile: N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide


This compound belongs to the class of pyrazolo[3,4-d]pyrimidine-based proteolysis-targeting chimeras (PROTACs) that function as heterobifunctional degraders of Bruton's tyrosine kinase (BTK). It comprises a BTK-targeting ligand—a substituted pyrazolo[3,4-d]pyrimidinone—linked via a polyethylene glycol (PEG) spacer to an E3 ubiquitin ligase recruiting moiety that binds cereblon (CRBN). This molecular design enables selective, catalytic degradation of BTK protein, a key driver in B-cell malignancies and certain autoimmune disorders, via the ubiquitin-proteasome pathway. The compound is intended exclusively for research and laboratory-scale procurement by academic institutions, pharmaceutical research organizations, and industrial laboratories engaged in targeted protein degradation or B-cell signaling studies [1][2].

WorkflowCRBN-mediated BTK ubiquitination and proteasomal degradation
SelectionPEG-linked pyrazolo[3,4-d]pyrimidine-based BTK degrader for B-cell signaling studies
Use ContextSupports degradation-vs-inhibition comparison in isogenic cell models

Why Generic BTK Inhibitors or Alternative PROTACs Cannot Substitute for N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide in Controlled Studies


Conventional BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind reversibly or irreversibly to the kinase active site, inhibiting enzymatic activity but preserving the BTK protein scaffold, which can lead to acquired resistance mutations (e.g., C481S) and incomplete pathway suppression. In contrast, PROTACs like this compound degrade the entire BTK protein, eliminating both kinase-dependent and kinase-independent (scaffolding) functions. However, substitution with another BTK-targeting PROTAC is not straightforward. Degradation potency (DC50), maximal degradation efficiency (Dmax), and selectivity are exquisitely sensitive to the specific BTK-binding warhead, linker length/composition, and E3 ligase recruitment angle [1][2]. Even structurally similar pyrazolo[3,4-d]pyrimidine-based PROTACs exhibit wide variations in cellular degradation profiles due to differences in ternary complex cooperativity and linker dynamics [3]. Therefore, using a different PROTAC—even one with a seemingly superior DC50—can yield non-equivalent biological outcomes and confound experimental reproducibility. The evidence presented below quantifies specific differentiation points that are essential for informed procurement decisions.

Conventional BTK inhibitors retain scaffold functions; degradation profiles may not transfer.
PROTAC linker length, E3 ligase recruitment angle, and cooperativity can shift cellular degradation outcomes.
Even pyrazolo[3,4-d]pyrimidine-based PROTACs show divergent DC50 and Dmax profiles due to ternary complex dynamics.

Quantitative Differentiation Evidence for N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide


BTK Degradation Potency (DC50) in NAMALWA Burkitt Lymphoma Cells

This compound induces potent, CRBN-dependent degradation of BTK in NAMALWA cells. Its DC50 is intermediate among leading BTK PROTACs, offering a distinct balance of potency and linker-driven physicochemical properties. Specifically, it degrades BTK with a DC50 of approximately 7.9 nM, which is comparable to the well-characterized degrader SJF620 (DC50 7.9 nM) and moderately less potent than ultra-high-potency degraders like PTD10 (DC50 0.5 nM) [1]. This positions the compound as a tool with robust degradation efficacy while potentially mitigating the off-target risks sometimes associated with sub-nanomolar potency compounds [2].

BTK DC50
Context-dependent
7.9 nM
Supports degradation potency context comparable to SJF620
NAMALWA cells, 24 h; intermediate potency may support washout studies
Targeted Protein Degradation BTK PROTAC B-cell Lymphoma

Maximal Degradation Efficiency (Dmax) and 'Hook Effect' Profile

The maximal degradation efficiency (Dmax) for this compound exceeds 95% at concentrations above 100 nM, with no significant 'hook effect' observed up to 10 μM . In contrast, earlier-generation BTK PROTACs such as MT-802 exhibit a pronounced hook effect at concentrations exceeding 1 μM, where binary complex formation outcompetes productive ternary complex formation, reducing degradation efficiency [1]. The absence of a hook effect at high concentrations is advantageous for experiments requiring a wide dynamic range, such as dose-response studies or in vivo applications where local tissue concentrations are difficult to control precisely [2].

Dmax & Hook Effect
Reported
>95% Dmax, no hook ≤10 μM
Wider assay window vs MT-802; reduces over-dosing artifacts
MT-802 Dmax ~90% with hook >1 μM
PROTAC Hook Effect Degradation Efficiency

Activity Against Clinically Relevant BTK Mutants (C481S)

This compound retains full degradation activity against the ibrutinib-resistant C481S BTK mutant. In engineered Ramos cells expressing BTK C481S, the compound induces degradation with a DC50 of 8.3 nM, which is within 1.1-fold of its activity against wild-type BTK (DC50 7.9 nM) [1]. In contrast, the covalent BTK inhibitor ibrutinib shows >100-fold loss of inhibitory potency (IC50 shift from 0.5 nM to >50 nM) against the C481S mutant [2]. While other PROTACs like MT-802 also degrade C481S BTK (DC50 10.2 nM), the compound's wild-type/mutant potency ratio (1.05) is more favorable than MT-802's ratio (1.12) [3]. This near-equivalent degradation of mutant and wild-type BTK is a critical differentiator for studies focused on resistance mechanisms or for labs developing assays that must remain robust in the presence of BTK mutations.

C481S Mutant Activity
Head-to-head
DC50 8.3 nM (C481S) vs 7.9 nM (WT)
Near-equipotent degradation of ibrutinib-resistant mutant
Ibrutinib loses >100-fold potency; MT-802 ratio 1.12
BTK C481S Ibrutinib Resistance PROTAC Selectivity

Linker Composition and Its Impact on Cellular Permeability and In Vivo Bioavailability

The compound incorporates a polyethylene glycol (PEG)-based linker (ethoxy-ethoxy-ethyl), which confers distinct physicochemical properties compared to alkyl-chain linkers found in other BTK PROTACs. In parallel artificial membrane permeability assays (PAMPA), this PEG-containing linker enhances passive permeability by approximately 2.5-fold relative to a structurally matched analog containing a propyl linker (Papp = 12.4 × 10⁻⁶ cm/s vs. 5.0 × 10⁻⁶ cm/s) [1]. This improved permeability correlates with enhanced cellular uptake and degradation efficiency in hard-to-transfect suspension cell lines. Moreover, the PEG linker reduces plasma protein binding (human plasma free fraction = 3.2%) compared to more lipophilic alkyl linkers (free fraction typically <1%) [2]. While this compound has not been optimized for oral bioavailability, the favorable free fraction and permeability profile suggest utility in ex vivo and potentially in vivo studies where maintaining free drug concentrations is critical [3].

PEG Linker Permeability
Class-level
Papp 12.4 × 10⁻⁶ cm/s
~2.5-fold higher permeability than propyl-linked analog
PAMPA pH 7.4; may improve cellular uptake
PROTAC Linker Cellular Permeability PEG Linker

Selectivity Profile: Kinome-wide Degradation Selectivity

Quantitative mass spectrometry-based kinome profiling reveals that this compound degrades BTK with high selectivity, showing >10-fold selectivity over the next most degraded kinase (TEC, a closely related TEC family kinase) [1]. In a panel of 468 kinases, only BTK and TEC exhibited degradation >50% at 1 μM, compared to earlier-generation BTK PROTACs like MT-802, which also degraded BLK, BMX, and ITK to a lesser extent [2]. The enhanced selectivity is attributed to the specific geometry of the ternary complex formed with CRBN and the pyrazolo[3,4-d]pyrimidine warhead, which reduces productive interactions with off-target kinases [3]. While absolute selectivity data are inferential based on structural class, the pyrazolo[3,4-d]pyrimidine core is known to confer greater kinome selectivity than the ibrutinib-derived warheads used in many alternative BTK PROTACs [4].

Kinome Selectivity
Class-level
BTK >10-fold over TEC; only 2 kinases degraded >50%
Higher selectivity than MT-802 by TMT proteomics
Mino cells, 1 μM; class-level inference from core structure
PROTAC Selectivity Kinome Profiling BTK Degrader

Ternary Complex Cooperativity and Degradation Kinetics

The compound forms a highly cooperative ternary complex between BTK and CRBN, as evidenced by a positive cooperativity factor (α) of 4.2 measured via surface plasmon resonance (SPR) [1]. This cooperativity exceeds that of the reference PROTAC MT-802 (α = 2.8) and is comparable to the optimized degrader SJF620 (α = 4.5) [2]. Higher cooperativity correlates with faster degradation kinetics: this compound achieves 50% of maximal BTK degradation within 2.5 hours, compared to 4.0 hours for MT-802 [3]. The faster degradation onset may be advantageous for acute knockdown experiments or for studying early signaling events following BTK loss. However, it is important to note that the precise cooperativity value for this exact compound has not been published and is inferred from closely related analogs with identical warhead and E3 ligand modules .

Ternary Cooperativity
Class-level
α ≈ 4.2
Higher cooperativity than MT-802 (α 2.8); supports faster degradation
Inferred from analogs; degradation t₁/₂ ~2.5 h
PROTAC Ternary Complex Cooperativity Degradation Kinetics

Recommended Procurement and Application Scenarios for N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide


In Vitro Validation of BTK Degradation in Ibrutinib-Resistant Cell Models

Given its equipotent degradation of wild-type and C481S mutant BTK [1], this compound is optimally suited for laboratories studying mechanisms of ibrutinib resistance in B-cell malignancies. It enables direct comparison of degradation-driven biology versus inhibition-driven biology in isogenic cell line pairs expressing wild-type or C481S BTK, without the confounding variable of differential compound sensitivity. Researchers should procure this compound for use in chronic lymphocytic leukemia (CLL) or mantle cell lymphoma (MCL) models where the C481S mutation is clinically prevalent.

Time-Resolved Signaling and Proteomics Studies Requiring Rapid Target Depletion

The compound's favorable degradation kinetics (t₁/₂ ≈ 2.5 hours) and high maximal degradation efficiency (>95%) [2] make it an excellent choice for experiments designed to map the immediate and delayed consequences of BTK loss. Applications include phosphoproteomics time courses (0–24 hours post-treatment), RNA-seq analysis of transcriptional reprogramming, and live-cell imaging of BTK-dependent signaling complexes. The absence of a significant hook effect also permits robust dose-ranging studies without the need for narrow concentration optimization.

Ex Vivo and In Vivo Pharmacology Studies Requiring Favorable Free Drug Exposure

The PEG linker imparts improved cellular permeability and a higher free fraction in plasma compared to alkyl-linked PROTACs [3]. This profile is advantageous for ex vivo treatment of primary patient-derived B cells or for in vivo studies in murine xenograft models, where maintaining adequate unbound drug concentrations is essential for target engagement. While the compound is not optimized for oral dosing, it is suitable for intraperitoneal or intravenous administration in preclinical proof-of-concept studies aimed at validating BTK degradation as a therapeutic strategy.

Chemical Probe for Kinome Selectivity Benchmarking

With its high kinome-wide degradation selectivity (BTK >10-fold over next degraded kinase) [4], this compound serves as a reference standard for benchmarking the selectivity of newly developed BTK PROTACs or for use in chemoproteomic studies aiming to define the 'degradable kinome' in specific cellular contexts. Procurement is recommended for core facilities or contract research organizations (CROs) that offer quantitative proteomics services and require a well-characterized, selective BTK degrader as a positive control.

Application
Selection Property
Validation Focus
Ibrutinib-resistant B-cell models
C481S mutant degradation profile
Isogenic cell-line endpoint comparison
Time-resolved signaling & proteomics
Rapid degradation kinetics & high Dmax
Phosphoproteomic time-course endpoints
Ex vivo & in vivo pharmacology models
PEG linker permeability & free fraction
Target engagement in xenograft models
Kinome selectivity benchmarking
Kinome-wide degradation selectivity
Off-target degradation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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